molecular formula C9H11B B1582043 1-(2-Bromoethyl)-4-methylbenzene CAS No. 6529-51-7

1-(2-Bromoethyl)-4-methylbenzene

Cat. No. B1582043
CAS RN: 6529-51-7
M. Wt: 199.09 g/mol
InChI Key: IAZCKSJRRRXZEY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylbenzene is a halogenated organic compound. It is also known by its IUPAC name, 3-Fluoro-1-(2-bromoethyl)benzene. The compound is prepared by reacting 1-bromo-2 .


Synthesis Analysis

The synthesis of similar compounds involves multi-step processes, such as the two-step synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, employing condensation and cyclization reactions . These methods highlight the versatility and complexity of synthesizing related phenyl-ethanone derivatives.


Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as enaminones and other bromophenyl ethanones, reveal detailed hydrogen-bonding patterns and structural stability through intra- and intermolecular interactions. These studies contribute to understanding the geometric and electronic structure of this compound and similar molecules .


Chemical Reactions Analysis

Chemical reactions involving this compound derivatives often explore the reactivity of bromo and ethanone groups. For example, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) via the Delépine reaction demonstrates the reactivity of brominated ethanones under specific conditions .


Physical And Chemical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques. The chemical properties, including reactivity, stability, and electronic structure of this compound derivatives, are crucial for their applications in synthesis and material science.

Scientific Research Applications

  • Synthesis of Sulfur-Functionalized Quinones
    The bromination of dimethylbenzenes, including compounds similar to 1-(2-Bromoethyl)-4-methylbenzene, has been explored in research for synthesizing new sulfur-containing quinone derivatives. These compounds have potential applications in various chemical syntheses (Aitken et al., 2016).

  • Preparation of Organoselenium Compounds
    Studies have involved the preparation of 1-bromo-4-methylselenobenzene, a compound structurally related to this compound. These types of compounds are significant in the field of organoselenium chemistry, which has applications in both organic synthesis and materials science (Sørensen & Stuhr-Hansen, 2009).

  • Formation of Hydrogen Bonds in Crystal Structures
    The crystallographic study of compounds like 2-(4-Bromophenyl)acetohydrazide, which includes a 1-bromo-4-methylbenzene group, shows strong hydrogen bonding. Understanding these structures is crucial for the development of new materials and pharmaceuticals (Ahmad et al., 2012).

  • Thermochemical Studies
    Research on the thermochemistry of bromo- and iodo-substituted methylbenzenes, similar to this compound, provides valuable data on vapor pressures, fusion, and sublimation enthalpies. This information is essential for designing processes in the chemical and pharmaceutical industries (Verevkin et al., 2015).

  • Synthesis of Novel Complexes in Organometallic Chemistry
    Studies involving the synthesis of complexes with 1-bromo-4-methylbenzene derivatives are important in the field of organometallic chemistry. These complexes have potential applications in catalysis and material science (Sommer et al., 2013).

  • Organic Synthesis and Electroluminescent Materials
    The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, a process involving this compound, is essential in the production of organic dyes and electroluminescent materials. These materials have applications in the display and lighting industries (Xuan et al., 2010).

  • Liquid-phase Oxidation in Organic Chemistry
    The liquid-phase oxidation of methylbenzenes, including this compound derivatives, catalyzed by various systems, is a significant area of study in organic chemistry, impacting the production of various industrial chemicals (Okada & Kamiya, 1981).

  • Electrosynthesis in Organic Chemistry
    Electrochemical studies of bromoethyl-nitrobenzene compounds, closely related to this compound, offer insights into electrosynthetic routes to various organic compounds. This area is crucial for developing environmentally friendly synthesis methods (Du & Peters, 2010).

Safety and Hazards

Safety data sheets suggest that compounds similar to 1-(2-Bromoethyl)-4-methylbenzene may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(2-bromoethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCKSJRRRXZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341156
Record name 4-Methylphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6529-51-7
Record name 4-Methylphenethyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphenethyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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